N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide
Description
Starting Materials: The cyclohexylphenyl ethyl intermediate and methylsulfonyl chloride.
Reaction Conditions: This step involves a nucleophilic substitution reaction, typically performed in an aprotic solvent like dichloromethane (CH₂Cl₂) with a base such as triethylamine (Et₃N).
Formation of the Pyrrolidine Ring
Starting Materials: The intermediate from the previous step and pyrrolidine.
Reaction Conditions: The reaction is conducted under reflux conditions in a suitable solvent like toluene, with a catalyst such as palladium on carbon (Pd/C) to facilitate the cyclization.
Carboxamide Formation
Starting Materials: The pyrrolidine intermediate and an appropriate carboxylic acid derivative.
Reaction Conditions: This step involves an amidation reaction, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis of N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide would be optimized for scale, efficiency, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction rates and yields.
Catalyst Optimization: Using more efficient or recyclable catalysts.
Process Intensification: Combining multiple reaction steps into a single process to reduce time and resource consumption.
Properties
IUPAC Name |
N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-27(25,26)16-18-12-14-23(15-18)21(24)22-13-11-17-7-9-20(10-8-17)19-5-3-2-4-6-19/h7-10,18-19H,2-6,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYXRKSHQLRZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCN(C1)C(=O)NCCC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps:
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Formation of the Cyclohexylphenyl Ethyl Intermediate
Starting Materials: Cyclohexylbenzene and ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) to facilitate the alkylation process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically performed in acidic or basic media.
Products: Oxidation of the methylsulfonylmethyl group can lead to the formation of sulfone derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the carboxamide group can yield the corresponding amine.
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Substitution
Reagents: Nucleophiles like sodium azide (NaN₃) or thiols.
Conditions: Typically carried out in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:
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Medicinal Chemistry
Potential Therapeutic Agent: Investigated for its potential as an anti-inflammatory or analgesic agent due to its structural similarity to known bioactive compounds.
Drug Design: Used as a scaffold for designing new drugs targeting specific receptors or enzymes.
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Biological Studies
Receptor Binding Studies: Employed in studies to understand its interaction with various biological receptors.
Enzyme Inhibition: Tested for its ability to inhibit specific enzymes involved in disease pathways.
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Industrial Applications
Chemical Intermediates: Used in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism by which N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide exerts its effects involves:
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Molecular Targets
Receptors: It may bind to specific receptors such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Enzymes: It could inhibit or activate enzymes involved in metabolic pathways.
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Pathways Involved
Signal Transduction: By interacting with receptors, it can influence intracellular signaling pathways, leading to changes in cellular responses.
Gene Expression: It may affect the expression of genes involved in inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
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N-[2-(4-phenylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide
Similarity: Similar structure with a phenyl group instead of a cyclohexyl group.
Differences: The cyclohexyl group may confer different steric and electronic properties, affecting its biological activity.
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N-[2-(4-cyclohexylphenyl)ethyl]-3-(ethylsulfonylmethyl)pyrrolidine-1-carboxamide
Similarity: Similar structure with an ethylsulfonyl group instead of a methylsulfonyl group.
Differences: The ethylsulfonyl group may alter the compound’s solubility and reactivity.
Uniqueness
N-[2-(4-cyclohexylphenyl)ethyl]-3-(methylsulfonylmethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which can influence its binding affinity, selectivity, and overall biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
